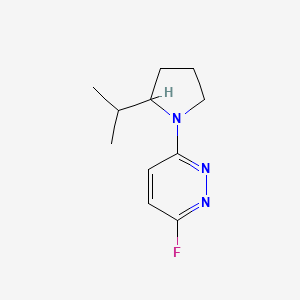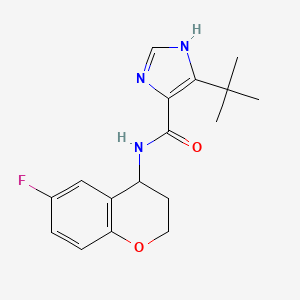![molecular formula C20H25N5O2 B7436761 (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436761.png)
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
作用機序
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone works by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases are important for the survival and proliferation of cancer cells, and their inhibition can lead to cell death. (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has also been found to modulate the activity of the immune system, which can further enhance its antitumor effects.
Biochemical and physiological effects:
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The compound has also been found to modulate the activity of immune cells, such as T cells and natural killer cells, which can enhance the body's ability to fight cancer. (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has a favorable pharmacokinetic profile and can be administered orally.
実験室実験の利点と制限
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has several advantages for lab experiments, including its potency, selectivity, and oral bioavailability. However, the compound is still in the early stages of development, and its efficacy and safety in humans are not yet fully understood. Moreover, the synthesis of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone is complex and requires expertise in organic chemistry.
将来の方向性
Several future directions for the development of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone are being explored. These include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its antitumor effects. Moreover, the potential use of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone in other diseases, such as autoimmune disorders, is also being investigated.
Conclusion:
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. The compound works by inhibiting several kinases that are involved in cancer cell growth and survival and has favorable pharmacokinetic properties. However, further research is needed to fully understand its efficacy and safety in humans and to identify its potential use in other diseases.
合成法
The synthesis of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone involves several steps, including the formation of the indole core, the introduction of the triazole and morpholine groups, and the final addition of the tert-butyl group. The process is complex and requires expertise in organic chemistry.
科学的研究の応用
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. The compound has shown potent antitumor activity and has been found to inhibit several kinases that are involved in cancer cell growth and survival.
特性
IUPAC Name |
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-20(2,3)15-5-4-14-10-18(22-17(14)11-15)19(26)24-8-9-27-16(12-24)13-25-7-6-21-23-25/h4-7,10-11,16,22H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZRJRHJCQUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)N3CCOC(C3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate](/img/structure/B7436713.png)

![7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7436722.png)
![9-[4-(Trifluoromethylsulfinyl)phenyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7436723.png)
![3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7436729.png)
![1-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[1-(2-methylpyrazol-3-yl)ethyl]urea](/img/structure/B7436746.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)
![(3-Methyl-1,2-oxazol-4-yl)-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]methanone](/img/structure/B7436766.png)
![6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B7436781.png)